molecular formula C17H20F3N3O2S B2740669 3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396629-05-2

3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2740669
CAS No.: 1396629-05-2
M. Wt: 387.42
InChI Key: NJPYHIXKAQECPF-UHFFFAOYSA-N
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Description

3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring This piperazine ring is bonded to a thiazepanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-(trifluoromethyl)aniline with phosgene to form 3-(trifluoromethyl)phenyl isocyanate. This intermediate is then reacted with piperazine to yield 4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl chloride.

  • Cyclization to Thiazepanone: : The piperazine intermediate is then subjected to cyclization with 2-mercaptoacetic acid under basic conditions to form the thiazepanone ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepanone ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the piperazine ring, potentially converting it to an alcohol.

  • Substitution: : The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its piperazine and thiazepanone moieties are common in bioactive molecules, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

Industrially, the compound can be used in the development of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the piperazine and thiazepanone rings provide structural rigidity and proper orientation for interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1H-quinolin-2-one: Similar in structure but with a quinoline ring instead of a thiazepanone ring.

    N-(3-(Trifluoromethyl)phenyl)piperazine-1-carboxamide: Lacks the thiazepanone ring, making it less complex.

    3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-diazepan-5-one: Contains a diazepanone ring instead of a thiazepanone ring.

Uniqueness

The presence of both a trifluoromethyl group and a thiazepanone ring in 3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one makes it unique. This combination provides a distinct set of chemical properties, such as enhanced stability and specific biological activity, which are not found in the similar compounds listed above.

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S/c18-17(19,20)12-2-1-3-13(10-12)22-5-7-23(8-6-22)16(25)14-11-26-9-4-15(24)21-14/h1-3,10,14H,4-9,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPYHIXKAQECPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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